

# An In-depth Technical Guide to 5-Bromo-4-methyl-2-thiazolecarboxylic acid

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## Compound of Interest

**Compound Name:** 5-Bromo-4-methyl-2-thiazolecarboxylic acid

**Cat. No.:** B1342414

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-4-methyl-2-thiazolecarboxylic acid**, a heterocyclic compound with significant potential in pharmaceutical and agricultural research. This document details its physicochemical properties, a proposed synthetic route with experimental protocols, and insights into its biological significance and potential mechanisms of action.

## Core Physicochemical Data

**5-Bromo-4-methyl-2-thiazolecarboxylic acid** is a substituted thiazole derivative. Its key quantitative data are summarized in the table below for easy reference and comparison.

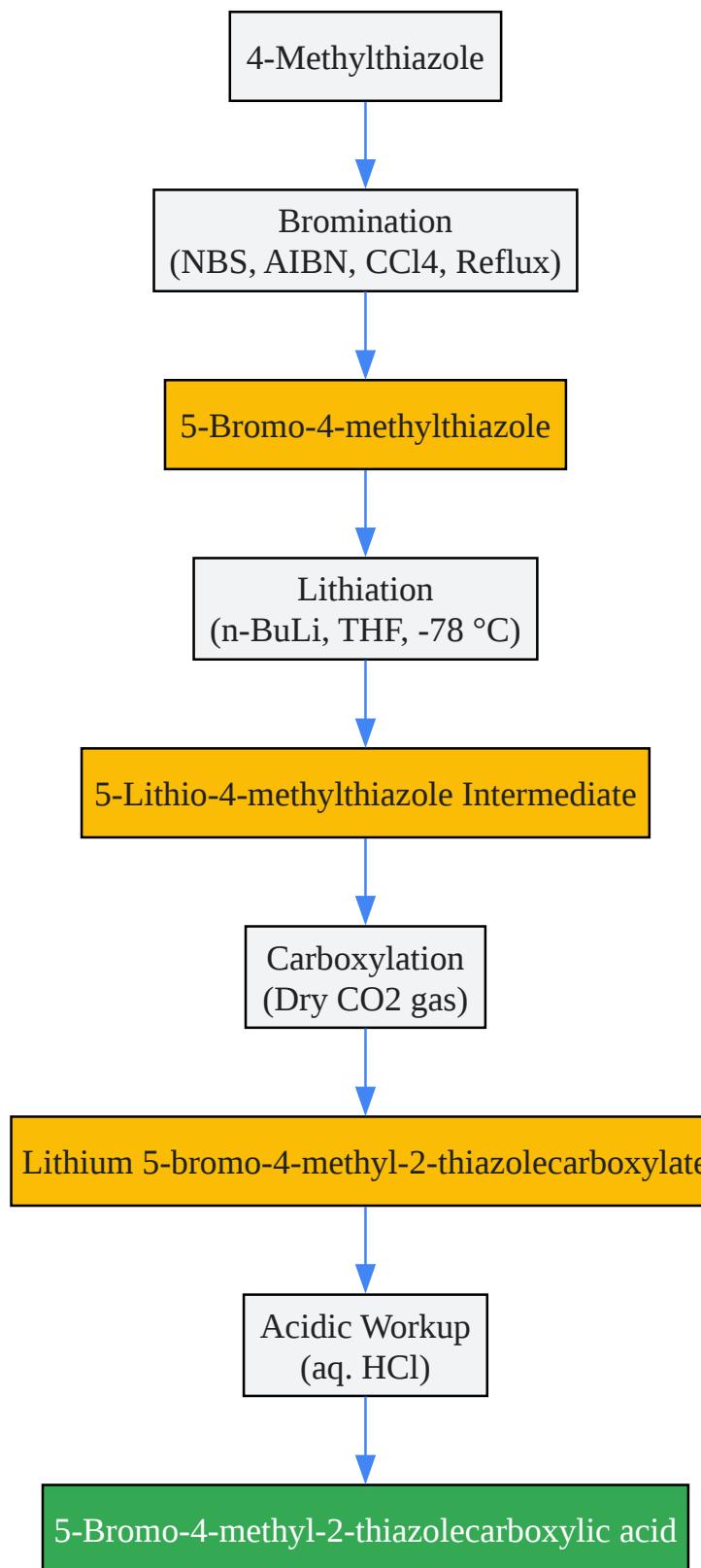
Property	Value
Molecular Weight	222.06 g/mol
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrNO <sub>2</sub> S
CAS Number	874509-45-2
Appearance	Light Brown Solid
Boiling Point	376°C at 760 mmHg
Flash Point	181.2°C
Density	1.895 g/cm <sup>3</sup>
Purity	Typically available at ≥96%

## Proposed Synthesis and Experimental Protocol

While a direct, published synthesis for **5-Bromo-4-methyl-2-thiazolecarboxylic acid** is not readily available in peer-reviewed literature, a plausible and efficient synthetic pathway can be proposed based on established organometallic and heterocyclic chemistry principles. The following multi-step synthesis starts from the commercially available 4-methylthiazole.

## Proposed Synthetic Workflow

The logical flow for the proposed synthesis is outlined below, involving a bromination step followed by a metal-halogen exchange and subsequent carboxylation.

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Caption: Proposed synthetic workflow for **5-Bromo-4-methyl-2-thiazolecarboxylic acid**.

## Detailed Experimental Protocol

### Step 1: Synthesis of 5-Bromo-4-methylthiazole

- Reaction Setup: To a solution of 4-methylthiazole (1 equivalent) in anhydrous carbon tetrachloride ( $\text{CCl}_4$ ), add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
- Reaction Conditions: Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup and Purification: After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-bromo-4-methylthiazole.

### Step 2: Synthesis of **5-Bromo-4-methyl-2-thiazolecarboxylic acid**

- Reaction Setup: Dissolve the purified 5-bromo-4-methylthiazole (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
- Lithiation: Cool the solution to  $-78^\circ\text{C}$  using a dry ice/acetone bath. Slowly add n-butyllithium ( $n\text{-BuLi}$ , 1.1 equivalents in hexanes) dropwise while maintaining the temperature below  $-70^\circ\text{C}$ . Stir the mixture at this temperature for 1 hour to ensure complete metal-halogen exchange.
- Carboxylation: Bubble dry carbon dioxide ( $\text{CO}_2$ ) gas through the solution for 1-2 hours at  $-78^\circ\text{C}$ . The reaction mixture will likely become a slurry as the lithium carboxylate salt precipitates.
- Workup and Isolation: Allow the reaction to warm to room temperature and quench by the slow addition of water. Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid (HCl). The product, **5-Bromo-4-methyl-2-thiazolecarboxylic acid**, should precipitate out of

the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

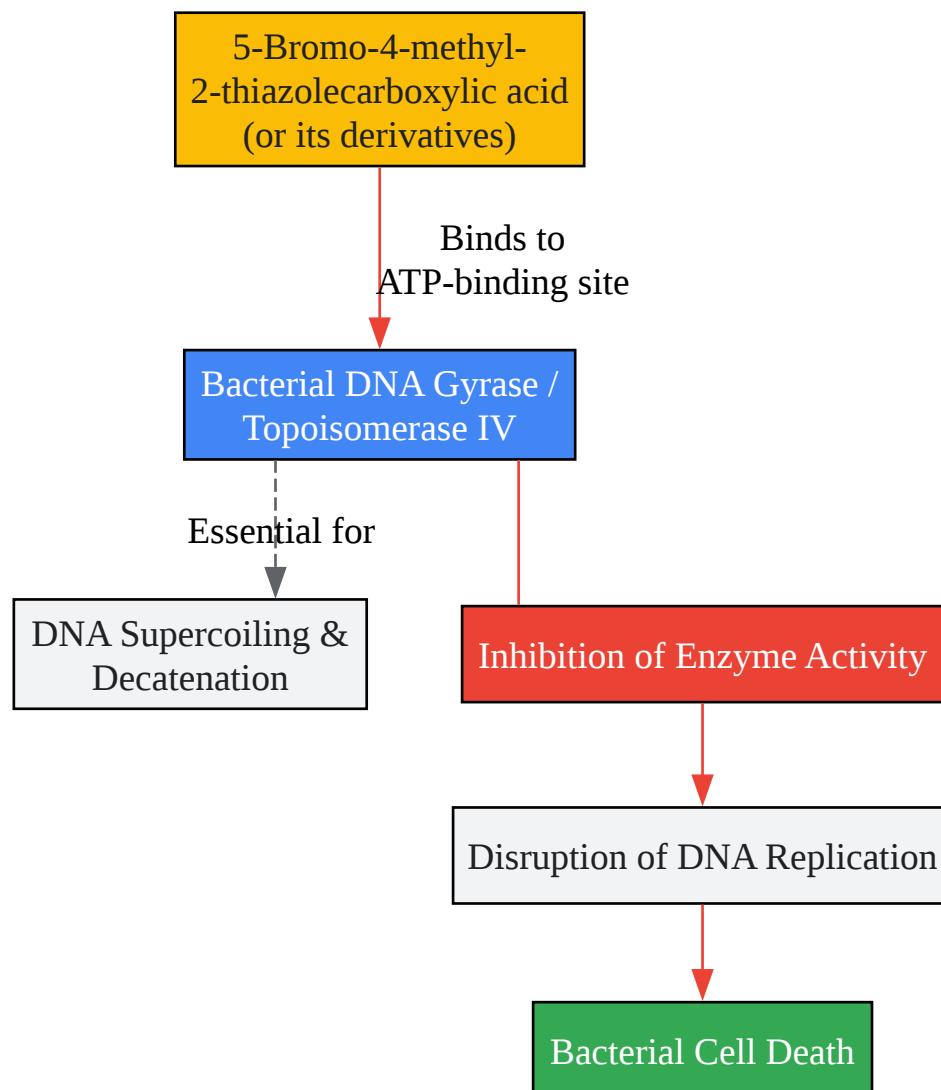
## Biological Significance and Potential Applications

Thiazole-containing compounds are known to exhibit a wide range of biological activities, and **5-Bromo-4-methyl-2-thiazolecarboxylic acid** is a valuable building block in the development of novel therapeutic and agrochemical agents.[\[1\]](#)

- Pharmaceutical Industry: This compound serves as a key intermediate in the synthesis of drugs with potential antimicrobial and antifungal properties. The thiazole ring is a common scaffold in many bioactive molecules.
- Agricultural Industry: It is a precursor for the synthesis of pesticides. Its inherent antimicrobial and antifungal characteristics contribute to the development of effective crop protection agents.[\[1\]](#)
- Material Science: The unique chemical structure of this acid allows for its use in the synthesis of functionalized polymers and materials, imparting specific properties such as enhanced stability and reactivity.[\[1\]](#)

## Proposed Mechanism of Antimicrobial Action

While the specific mechanism of action for **5-Bromo-4-methyl-2-thiazolecarboxylic acid** is not extensively studied, many thiazole-based antimicrobial agents are known to target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The brominated thiazole moiety can potentially interact with the ATP-binding site of these enzymes.



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Caption: Proposed inhibitory pathway of thiazole derivatives on bacterial DNA replication.

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## References

- 1. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-4-methyl-2-thiazolecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1342414#5-bromo-4-methyl-2-thiazolecarboxylic-acid-molecular-weight>]

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